Hemateína

Descripción general

Descripción

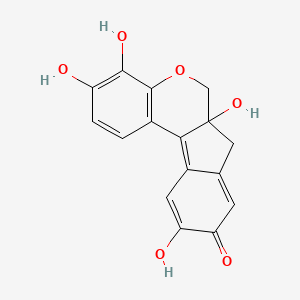

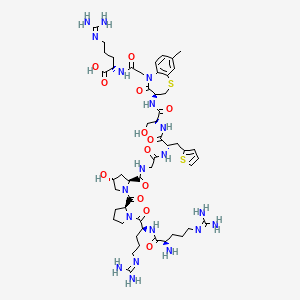

Hematein is an oxidized derivative of haematoxylin, a natural dye extracted from the heartwood of the logwood tree (Haematoxylum campechianum). It is primarily used in biological staining, particularly in histology and cytology, to highlight cellular structures. Hematein should not be confused with haematin, which is a brown to black iron-containing pigment formed by the decomposition of haemoglobin .

Aplicaciones Científicas De Investigación

Hematein has a wide range of applications in scientific research:

Histology and Cytology: Hematein, in combination with metal ions, is used to stain cell nuclei and other cellular structures.

Biological Research: Hematein stains are used to study the structure and function of various biological tissues and cells.

Mecanismo De Acción

Target of Action

Hematein, an oxidized derivative of hematoxylin, primarily targets the chromatin of cell nuclei . The chromatin patterns, along with alterations of nuclear size and shape that are revealed with hematoxylin stains, remain key diagnostic markers in the evaluation of pathological changes .

Mode of Action

Hematein interacts with its targets through a complex mechanism. To produce a functional dye, hematoxylin is oxidized to hematein and subsequently bound to one of several metal ions, including aluminum (Al +3), iron (Fe +3), and chromium (Cr +3) . This metallic ion, referred to as a mordant, is involved in the binding of the dye to tissue . The attraction or binding of hematein-Al +3 to DNA is likely due to the electrostatic attraction of the cationic hematein-Al +3 complexes for the phosphate groups, as these groups carry a negative charge at staining conditions .

Biochemical Pathways

The conversion of hematoxylin to hematein may be accomplished by the action of several agents . Older formulations relied on atmospheric oxygen for oxidation . Currently, most formulations incorporate a chemical oxidant such as sodium iodate that rapidly converts hematoxylin to hematein .

Result of Action

The result of Hematein’s action is the staining of the chromatin of cell nuclei . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with hematoxylin stains remain key diagnostic markers in the evaluation of pathological changes .

Action Environment

The action of Hematein can be influenced by environmental factors. For instance, the oxidation of hematoxylin to hematein can be facilitated by atmospheric oxygen . In addition, the binding of hematein-Al +3 complexes to DNA can be influenced by the pH and ionic strength of the staining solution .

Análisis Bioquímico

Biochemical Properties

Hematein is relatively colorless and without further modifications has little or no value as a biological stain . To produce a functional dye, hematoxylin is oxidized to hematein and subsequently is bound to one of several metal ions including aluminum (Al +3 ), iron (Fe +3) and chromium (Cr +3) . A metallic ion bound to a dye that is involved in the binding of the dye to tissue is referred to as a mordant .

Cellular Effects

The value of Hematein lies in the capacity of aluminum hematoxylin solutions to stain the chromatin of cell nuclei . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with hematoxylin stains remain key diagnostic markers in the evaluation of pathological changes .

Molecular Mechanism

Hematein-Al complexes bind to nuclear molecules that have been proposed to include basic (positively charged) proteins such as histones as well as deoxyribonucleic acid (DNA) .

Temporal Effects in Laboratory Settings

The stability of Hematein is influenced by the oxidation process. Several older formulations such as Delafield’s and Ehrlich’s rely on atmospheric oxygen for oxidation . In these formulations, hematoxylin and aluminum salts are stored in loosely capped or cotton plugged bottles to facilitate oxidation .

Metabolic Pathways

Hematein is involved in the metabolic pathway of the staining process, where it binds to metallic ions to form a functional dye .

Transport and Distribution

The transport and distribution of Hematein within cells and tissues are facilitated by its binding to metallic ions .

Subcellular Localization

Hematein is localized in the cell nucleus where it binds to the chromatin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hematein is produced by the oxidation of haematoxylin. This oxidation can be achieved through various methods:

Atmospheric Oxygen: Haematoxylin is exposed to air, allowing natural oxidation over several weeks.

Chemical Oxidants: Sodium iodate is commonly used to rapidly oxidize haematoxylin to hematein.

Industrial Production Methods: In industrial settings, the oxidation process is often accelerated using chemical oxidants to meet the demand for hematein in biological staining applications. The use of sodium iodate is preferred due to its efficiency and reliability .

Types of Reactions:

Oxidation: The primary reaction for producing hematein from haematoxylin.

Complex Formation: Hematein forms complexes with metal ions such as aluminum, iron, and chromium.

Common Reagents and Conditions:

Oxidants: Sodium iodate, atmospheric oxygen.

Metal Ions: Aluminum (Al^3+), iron (Fe^3+), chromium (Cr^3+).

Major Products:

Aluminum-Hematein Complex: Used in routine staining of cell nuclei.

Iron-Hematein Complex: Produces very dark blue or black stains.

Comparación Con Compuestos Similares

Haematoxylin: The precursor to hematein, used in its oxidized form for staining.

Brazilein: Another natural dye similar to hematein, derived from the brazilwood tree.

Uniqueness of Hematein: Hematein’s ability to form stable complexes with various metal ions, particularly aluminum, makes it highly effective for staining cellular structures. Its versatility and reliability in biological staining applications set it apart from other similar compounds .

Propiedades

IUPAC Name |

4,6a,9,10-tetrahydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,18-21H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNSUZPWERIYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C(=C4OCC31O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40874767 | |

| Record name | Hematein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-25-2 | |

| Record name | Hematein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMATEIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[b]indeno[1,2-d]pyran-9(6H)-one, 6a,7-dihydro-3,4,6a,10-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hematein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40874767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6a,7-dihydro-3,4,6a,10-tetrahydroxybenz[b]indeno[1,2-d]pyran-9(6H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88Q1SYD10B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hematein, in conjunction with metal ions like aluminum, primarily targets chromatin within the nucleus, resulting in the characteristic blue staining of nuclei in histological sections. [] While DNA is considered the main target, the exact nature of the dye-chromatin complex and whether it involves direct interaction with DNA or associated proteins is still debated. []

A: The formation of chelates between hematein and metal ions, such as aluminum or iron, is crucial for its staining ability. [, ] These chelates can bind to tissues through a combination of hydrogen bonding from hematein and ionic bonding from the metal ion. This mordant staining can provide specificity, with chromium hematoxylin targeting strong acids and zirconyl hematoxylin showing selectivity for acidic mucins. []

A: Research suggests that hematein can inhibit Casein Kinase II (CK2), an enzyme implicated in cancer cell growth. [] It also demonstrates anti-inflammatory properties by reducing reactive oxygen species generation and suppressing NF-κB activation. [] This inhibition of NF-κB has been linked to the downregulation of VCAM-1 expression, potentially impacting atherosclerosis. []

ANone: Hematein has a molecular formula of C16H12O6 and a molecular weight of 300.26 g/mol.

A: Raman and 27Al NMR spectroscopies are valuable tools for characterizing hematein and its complexes with metals like aluminum. [] These techniques provide insights into the coordination chemistry, revealing that hematein coordinates to Al(III) through its carbonyl and hydroxyl groups, with possible involvement of the aromatic rings. []

A: Research has explored the use of hematein as a redox-active probe in amperometric biosensors for penicillin detection. [] The principle relies on hematein's pH sensitivity. Changes in local pH, resulting from penicillin hydrolysis by immobilized penicillinase, alter hematein's electrochemical behavior, leading to detectable current changes proportional to penicillin concentration. []

ANone: The provided research papers primarily focus on hematein's use as a stain and its biological activities. There is limited information available regarding its catalytic properties or applications in catalysis.

A: Yes, molecular docking studies have been employed to investigate the binding of hematein and its analogs to specific protein targets, such as Barrier-to-Autointegration Factor 1 (BAF1). [] These simulations help predict binding affinities and provide insights into potential mechanisms of action. []

A: Molecular docking studies suggest that the oxidation state of hematein and its analogs significantly impacts their binding affinity to BAF1. Oxidized forms, like hematein and brazilein, exhibit stronger binding compared to their reduced counterparts, hematoxylin and brazilin, respectively. [] The presence and position of hydroxyl groups also contribute to the binding interactions and overall affinity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

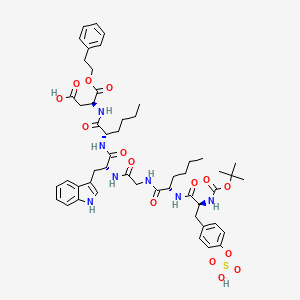

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

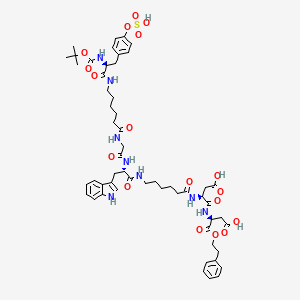

![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)

![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)

![(3S)-3-[[(5S,8S,23S)-23-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(1H-indol-3-ylmethyl)-3,6,14,17,24-pentaoxo-1,4,7,13,18-pentazacyclotetracosane-8-carbonyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672979.png)

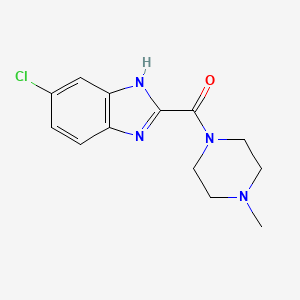

![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-6-[[(Z)-4-oxobut-2-enoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1672980.png)

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)